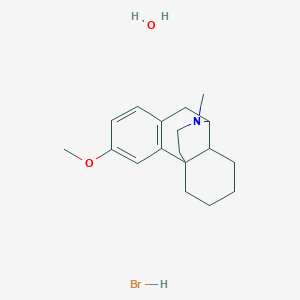
Dextromethorphan, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextromethorphan, hydrobromide is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is an active ingredient in many over-the-counter cough and cold medications. This compound is known for its minimal interaction with opioid receptors, making it a safer alternative to other opioids for cough suppression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dextromethorphan, hydrobromide involves several steps. One method includes the use of isoquinoline octa-hydride, which is reduced using potassium borohydride. The racemic compound isoquinoline octa-hydride is then decomposed by R-ibuprofen, and the product is cyclized using aluminum trichloride to obtain dextromethorphan .
Industrial Production Methods
In industrial settings, this compound is produced by a similar synthetic route but optimized for large-scale production. The process involves the use of ethyl acetate as a solvent and controlled temperature conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dextromethorphan, hydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dextrorphan, its active metabolite.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can undergo substitution reactions to form different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are often used in substitution reactions.
Major Products Formed
Dextrorphan: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Aplicaciones Científicas De Investigación
Dextromethorphan, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Used in the treatment of cough and as a potential treatment for neurological disorders.
Industry: Used in the formulation of various pharmaceutical products
Mecanismo De Acción
Dextromethorphan, hydrobromide acts as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These actions contribute to its cough suppressant effects and potential antidepressant properties. The exact mechanism by which these receptor interactions translate to clinical effects is not fully understood .
Comparación Con Compuestos Similares
Similar Compounds
Levorphanol: Another levorphanol derivative with stronger opioid receptor interaction.
Codeine: An opioid used for cough suppression but with higher addiction potential.
Dextrorphan: The active metabolite of dextromethorphan with similar pharmacological properties
Uniqueness
Dextromethorphan, hydrobromide is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression.
Propiedades
IUPAC Name |
4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADZBLEUMJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














